The Physicochemical and Analytical Profiling of Furo[3,2-e]benzothiazole (9CI)
The Physicochemical and Analytical Profiling of Furo[3,2-e]benzothiazole (9CI)
Executive Summary
Furo[3,2-e]benzothiazole (9CI) (CAS Registry Number: 57174-46-6) is a highly specialized fused tricyclic heteroaromatic compound[1][2]. Comprising a central benzene core fused to both a furan ring and a thiazole ring, this molecule represents a "privileged scaffold" in medicinal chemistry[3][4]. For researchers and drug development professionals, accurately characterizing this building block is a critical first step in structure-based drug design. This technical guide provides an authoritative breakdown of its exact mass, molecular weight, and the high-resolution analytical methodologies required for its empirical validation.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
In pharmaceutical analysis, distinguishing between a compound's molecular weight and its exact mass is fundamental for both stoichiometric calculations and structural elucidation[5][6].
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Molecular Weight (175.21 g/mol ): This value is calculated using the standard atomic weights of the elements, which reflect the natural abundance of all isotopes. It is the macroscopic metric used for weighing compounds during synthetic formulation and assay preparation.
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Exact Mass (175.009185 Da): Also known as the monoisotopic mass, this is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O, 32 S)[7][8]. Exact mass is the critical metric utilized in High-Resolution Mass Spectrometry (HRMS) to determine the elemental formula of a molecule via its unique mass defect[9][10].
Table 1: Quantitative Mass Contribution Analysis for C 9 H 5 NOS
To understand the causality behind the exact mass, we must calculate the isotopic contributions of the individual atoms forming the Furo[3,2-e]benzothiazole structure.
| Element | Atom Count | Monoisotopic Mass (Da) | Total Exact Mass Contribution (Da) | Average Atomic Weight ( g/mol ) | Total MW Contribution ( g/mol ) |
| Carbon (C) | 9 | 12.000000 | 108.000000 | 12.011 | 108.099 |
| Hydrogen (H) | 5 | 1.007825 | 5.039125 | 1.008 | 5.040 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 | 15.999 | 15.999 |
| Sulfur (S) | 1 | 31.972071 | 31.972071 | 32.065 | 32.065 |
| Total | 17 | - | 175.009185 Da | - | 175.21 g/mol |
Structural Architecture and Mass Logic
Furo[3,2-e]benzothiazole is an electron-rich, rigid planar structure. The fusion of the oxygen-containing furan ring and the nitrogen/sulfur-containing thiazole ring to a central benzene core creates a unique electronic configuration. This structural rigidity not only dictates its pharmacological ability to intercalate or bind to specific enzymatic pockets (such as kinases or topoisomerases) but also defines its fragmentation pattern during tandem mass spectrometry (MS/MS)[11][12].
Logical breakdown of the Furo[3,2-e]benzothiazole ring system and mass contributions.
Analytical Methodology: HRMS Protocol for Exact Mass Determination
To empirically verify the exact mass of Furo[3,2-e]benzothiazole, High-Resolution Mass Spectrometry (HRMS)—typically utilizing an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzer—is required[10][13]. The protocol below is designed as a self-validating system : it employs an internal "lock mass" calibrant to dynamically correct for instrument drift, ensuring sub-ppm mass accuracy.
Experimental Protocol: LC-ESI-HRMS Workflow
Rationale: Electrospray Ionization (ESI) in positive mode is chosen because the basic nitrogen atom within the thiazole ring readily accepts a proton ( 1 H + ) in acidic mobile phases, forming a stable [M+H]+ pseudo-molecular ion[14].
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Sample Preparation:
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Dissolve 1 mg of Furo[3,2-e]benzothiazole in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
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Dilute to a 1 µg/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor to facilitate positive ionization.
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Chromatographic Separation (UHPLC):
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Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: Desalts the sample and separates the analyte from potential synthetic impurities before it enters the MS source.
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Ionization (ESI+):
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Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.
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Introduce an internal lock mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.27658 Da) via a secondary reference spray.
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Mass Analysis (Orbitrap/Q-TOF):
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Acquire data in full scan mode (m/z 100–1000) at a resolution of ≥ 60,000 (at m/z 200).
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Self-Validation Check: The instrument must continuously detect the lock mass and automatically correct the mass axis.
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Data Processing & Formula Generation:
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Extract the ion chromatogram for the theoretical [M+H]+ mass.
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Calculation: Exact Mass of C 9 H 5 NOS (175.009185 Da) + Exact Mass of a Proton (1.007276 Da) = Theoretical [M+H]+ of 176.016461 Da .
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Verify that the experimental mass falls within an error margin of ≤ 2 ppm of the theoretical mass.
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Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
Pharmacological Significance of the Scaffold
Why does the exact mass and structural integrity of Furo[3,2-e]benzothiazole matter to drug development professionals?
The benzothiazole core is a widely recognized privileged scaffold[3][15]. FDA-approved drugs such as Riluzole (for ALS) and Flutemetamol (an Alzheimer's diagnostic agent) rely on the benzothiazole nucleus to cross the blood-brain barrier and interact with central nervous system targets[3][4].
By fusing a furan ring to the benzothiazole core to create Furo[3,2-e]benzothiazole, medicinal chemists alter the molecule's topological polar surface area (TPSA) and electron density[7]. This modification can enhance binding affinity to specific oncogenic kinases or antimicrobial targets[11][12]. During the pharmacokinetic profiling of novel Furo[3,2-e]benzothiazole derivatives, researchers rely entirely on the foundational exact mass (175.009185 Da) to track in vivo metabolites (e.g., hydroxylation or glucuronidation) using the HRMS mass defect principles outlined in this guide[5].
References
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MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances". MDPI Pharmaceuticals. Available at:[Link]
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Ariston Publications. "Benzothiazole: A Versatile Molecular Scaffold for Modern Drug Discovery and Therapeutic Innovation". Ariston Publications. Available at:[Link]
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PubMed. "Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies". European Journal of Medicinal Chemistry. Available at:[Link]
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Ingenta Connect. "2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery". Current Medicinal Chemistry. Available at:[Link]
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ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry (HRMS) Analysis". ResolveMass. Available at:[Link]
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ResearchGate. "High-resolution mass spectrometry: basic principles for using exact mass and mass defect". ResearchGate. Available at:[Link]
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ACS Publications. "High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment". Journal of Chemical Education. Available at:[Link]
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University of Rostock. "High resolution mass spectrometry - Analytische Chemie". University of Rostock. Available at:[Link]
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